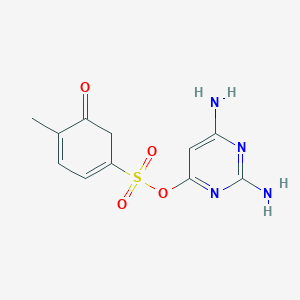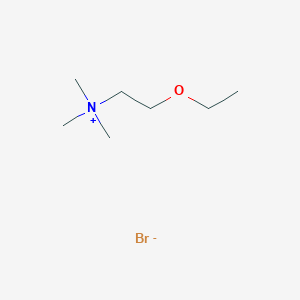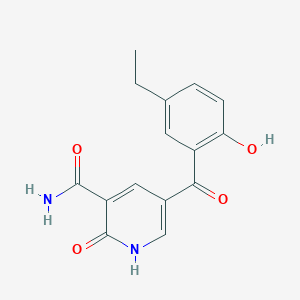
(5-Iodopyridin-3-yl)methanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Iodopyridin-3-yl)methanediamine: is a chemical compound with the molecular formula C6H6IN3. It is a reagent commonly used in organic synthesis. The compound is characterized by the presence of an iodine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Iodopyridin-3-yl)methanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions to replace the iodine atom.
Oxidizing Agents: Employed in oxidation reactions to increase the oxidation state of the compound.
Reducing Agents: Used in reduction reactions to decrease the oxidation state.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5-Iodopyridin-3-yl)methanediamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes .
Wirkmechanismus
The mechanism by which (5-Iodopyridin-3-yl)methanediamine exerts its effects involves its interaction with specific molecular targets. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methanediamine group can form hydrogen bonds and interact with other molecules, influencing the compound’s overall behavior.
Vergleich Mit ähnlichen Verbindungen
(5-Bromopyridin-3-yl)methanediamine: Similar structure but with a bromine atom instead of iodine.
(5-Chloropyridin-3-yl)methanediamine: Contains a chlorine atom instead of iodine.
(5-Fluoropyridin-3-yl)methanediamine: Features a fluorine atom in place of iodine.
Uniqueness: The presence of the iodine atom in (5-Iodopyridin-3-yl)methanediamine makes it more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic synthesis.
Eigenschaften
Molekularformel |
C6H6IN3 |
|---|---|
Molekulargewicht |
247.04 g/mol |
IUPAC-Name |
5-iodopyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6IN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9) |
InChI-Schlüssel |
FGZRPXDOBNQYMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1I)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357254.png)
![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357257.png)

![Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate](/img/structure/B13357281.png)

![6-(1-Naphthylmethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357288.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)

![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)


